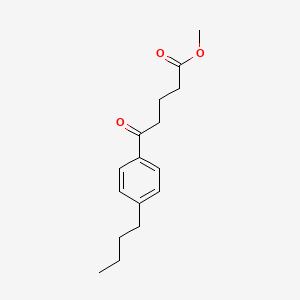
6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” is a chemical entity with unique properties and applications It is important in various fields, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the target compound into the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production of “this compound” involves large-scale synthesis techniques. These methods ensure the compound’s purity and yield, making it suitable for commercial applications. The production process may include advanced techniques such as high-throughput chemistry and continuous evaluation of reaction outcomes .
化学反応の分析
Types of Reactions: The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s efficiency and outcome .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for various applications.
科学的研究の応用
The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” has numerous scientific research applications. It is used in chemistry for synthesizing new materials and compounds. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound is utilized in the industry for developing innovative products and improving existing ones .
作用機序
The mechanism of action of “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds: Similar compounds to “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable properties and applications .
Uniqueness: The uniqueness of “this compound” lies in its specific inclusion complex formation with cyclodextrins. This property enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications. The compound’s ability to form stable complexes with cyclodextrins sets it apart from other similar compounds .
特性
IUPAC Name |
6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)18-17(13-21)19(24)23-20(22-18)25-12-11-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQTGQLJMTNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848450.png)
![6-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848452.png)

![1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848461.png)
![methyl 5-[(1E)-(hydroxyimino)methyl]furan-2-carboxylate](/img/structure/B7848483.png)
![2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one](/img/structure/B7848492.png)


![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)
